![molecular formula C16H15N3O2 B2811124 N-[(4-methoxyphenyl)methyl]-1H-indazole-3-carboxamide CAS No. 930037-61-9](/img/structure/B2811124.png)
N-[(4-methoxyphenyl)methyl]-1H-indazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-[(4-methoxyphenyl)methyl]-1H-indazole-3-carboxamide” is a chemical compound. Its structure would likely include an indazole core (a type of heterocyclic aromatic organic compound), a carboxamide group, and a methoxyphenyl group .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, similar compounds are often synthesized via various routes including cyclocondensation and cyclization .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The indazole core, carboxamide group, and methoxyphenyl group would all contribute to the overall structure .
Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by the presence of the functional groups. For example, the carboxamide group could potentially participate in various chemical reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would be influenced by its molecular structure. For example, the presence of the methoxyphenyl group could potentially influence its solubility .
Wissenschaftliche Forschungsanwendungen
Antiproliferative Activity
One of the main scientific research applications of N-[(4-methoxyphenyl)methyl]-1H-indazole-3-carboxamide derivatives involves their potential antiproliferative effects. Compounds structurally related to this compound have demonstrated significant inhibitory activity against some cancer cell lines. This suggests that modifications of the indazole-3-carboxamide structure could yield potent antiproliferative agents, useful in the development of new anticancer therapies (J. Lu et al., 2021). Similarly, 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide and related compounds have been synthesized and shown to inhibit the proliferation of some cancer cell lines, further highlighting the therapeutic potential of indazole carboxamides in cancer treatment (Xuechen Hao et al., 2017).
Enzyme Inhibition
Another research focus is the exploration of indazole-3-carboxamides as enzyme inhibitors. Indazole and indole-5-carboxamides have been identified as highly potent, selective, competitive, and reversible inhibitors of monoamine oxidase B (MAO-B), a target for the treatment of neurological disorders such as Parkinson's disease. These findings provide insights into the design of new therapeutic agents based on the indazole carboxamide scaffold for the management of neurological conditions (N. Tzvetkov et al., 2014).
Antimicrobial and Antitubercular Activity
The indazole-3-carboxamide framework has also been evaluated for antimicrobial and antitubercular activities. Some derivatives have been synthesized and screened for their ability to inhibit Mycobacterium tuberculosis, the causative agent of tuberculosis. These studies contribute to the search for new antitubercular agents, addressing the growing concern of antibiotic resistance (Suresh Amaroju et al., 2017).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-1H-indazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2/c1-21-12-8-6-11(7-9-12)10-17-16(20)15-13-4-2-3-5-14(13)18-19-15/h2-9H,10H2,1H3,(H,17,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXCNLRFMVUGFKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C2=NNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[3-(3,5-Dimethyl-1,2-oxazol-4-yl)phenyl]cyclobutan-1-one](/img/structure/B2811042.png)

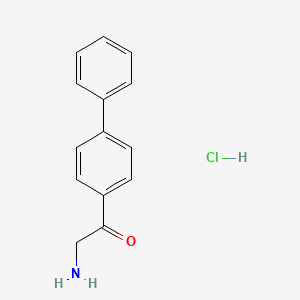
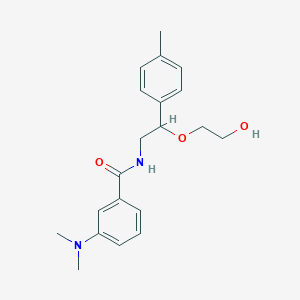
![7-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-butylquinazoline-2,4(1H,3H)-dione](/img/structure/B2811049.png)
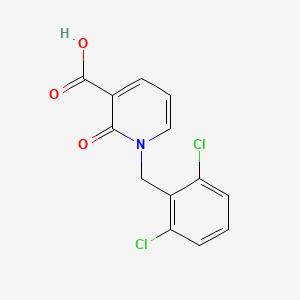
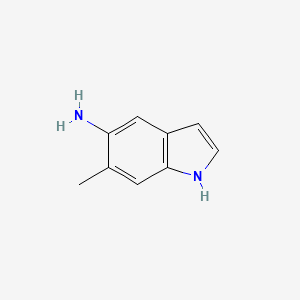
![N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)cyclopropanecarboxamide](/img/structure/B2811053.png)
![2-[3-(5-Fluoro-2-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2811054.png)
![N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}-2-phenoxyacetamide](/img/structure/B2811056.png)
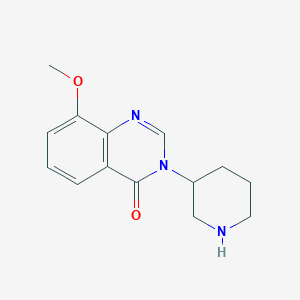
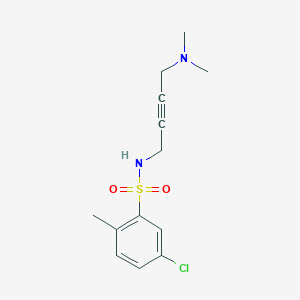
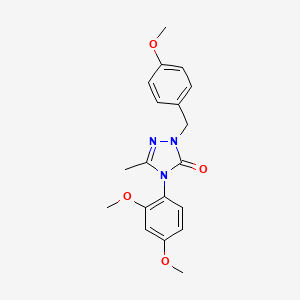
![(4-Fluorophenyl){2-[(oxolan-2-ylmethyl)amino]pteridin-4-yl}amine](/img/structure/B2811063.png)